Cas no 2522598-88-3 (2-Monoarachidonin-d5)

2-Monoarachidonin-d5 化学的及び物理的性質
名前と識別子
-
- 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol-d5
- (1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- DTXSID10680630
- 5Z,​
- CHEBI:169393
- eicosatetraenoic acid,​
- 2-Arachidonoylglycerol-d5
- LMGL01010028
- J-004512
- 1215168-37-8
- 2522598-88-3
- 11Z,​
- 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- d5-2-arachidonoylglycerol
- d5 ester
- glycerol-​
- 14Z-​
- HY-W011051S1
- CS-0311291
- 8Z,​
- 2-arachidonoyl glycerol-d5
- 2-Monoarachidonin-d5
-
- インチ: 1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
- InChIKey: RCRCTBLIHCHWDZ-DOFZRALJSA-N
- ほほえんだ: O(C(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)C([H])(C([H])([H])O)C([H])([H])O
計算された属性
- せいみつぶんしりょう: 383.30839342g/mol
- どういたいしつりょう: 383.30839342g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 18
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
2-Monoarachidonin-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 71-9022-1-1mg |
2-Monoarachidonin-d5 |
2522598-88-3 | >99% | 1mg |
€1172.00 | 2025-03-07 | |
MedChemExpress | HY-W011051S1-100.200100 μg (1.30 mm * 200 μl in acetonitrile) |
2-Arachidonoylglycerol-d |
2522598-88-3 | 100.200100 μg (1.30 mm * 200 μl in acetonitrile) |
¥3950 | 2024-04-18 | ||
1PlusChem | 1P01X6U0-1mg |
2-Arachidonoyl Glycerol-d5 |
2522598-88-3 | ≥99% deuterated forms (d1-d5) | 1mg |
$1193.00 | 2024-05-20 |
2-Monoarachidonin-d5 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
2-Monoarachidonin-d5に関する追加情報
Introduction to 2-Monoarachidonin-d5 (CAS No. 2522598-88-3)
2-Monoarachidonin-d5, with the chemical identifier CAS No. 2522598-88-3, is a deuterated derivative of arachidonin, a naturally occurring polyunsaturated fatty acid derivative. This compound has garnered significant attention in the field of biochemical research due to its unique structural properties and potential biological applications. The introduction of deuterium atoms in the molecular structure not only enhances its stability but also allows for detailed metabolic studies, making it a valuable tool in drug metabolism and pharmacokinetic research.
The structure of 2-Monoarachidonin-d5 consists of a glycerol backbone linked to an arachidonic acid moiety, with the fifth carbon atom substituted with a deuterium atom. This modification imparts distinct spectroscopic properties, particularly in nuclear magnetic resonance (NMR) spectroscopy, which are highly beneficial for analytical purposes. The compound's high purity and isotopic enrichment make it an ideal candidate for use in mass spectrometry and chromatographic techniques, enabling researchers to accurately quantify and characterize biological pathways involving arachidonic acid derivatives.
In recent years, the study of endocannabinoid systems has seen remarkable advancements, with arachidonin emerging as a key intermediate in the biosynthesis of endocannabinoids. The endocannabinoid system plays a crucial role in modulating various physiological processes, including pain perception, inflammation, mood regulation, and appetite control. 2-Monoarachidonin-d5 serves as a critical reference standard in these studies, facilitating the identification and quantification of endocannabinoids in biological samples. Its deuterated nature minimizes interference from endogenous compounds, thereby improving the sensitivity and specificity of analytical methods.
One of the most compelling applications of 2-Monoarachidonin-d5 is in the field of drug development. Pharmaceutical researchers are increasingly utilizing deuterated compounds to enhance drug efficacy and reduce side effects. The incorporation of deuterium atoms into drug molecules can lead to increased metabolic stability, prolonging the half-life of the drug and improving its bioavailability. For instance, studies have shown that deuterated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit reduced gastrointestinal toxicity while maintaining their therapeutic effects. Similarly, 2-Monoarachidonin-d5 could potentially be used to develop novel therapeutic agents targeting the endocannabinoid system.
The synthesis of 2-Monoarachidonin-d5 involves sophisticated organic chemistry techniques, including stereoselective hydrogenation and functional group transformations. Advanced synthetic methodologies ensure high yield and purity, which are essential for pharmaceutical-grade applications. Researchers have also explored biotechnological approaches to produce this compound using engineered microorganisms capable of metabolically incorporating deuterium atoms into fatty acid derivatives. Such innovations not only streamline the production process but also align with sustainable chemistry principles.
From a regulatory perspective, 2-Monoarachidonin-d5 (CAS No. 2522598-88-3) is subject to stringent quality control measures to ensure compliance with international standards such as Good Manufacturing Practices (GMP). Manufacturers must adhere to rigorous guidelines regarding purity, isotopic enrichment, and packaging to maintain product integrity. These standards are crucial for ensuring reproducibility in scientific research and for supporting regulatory submissions for new drug candidates.
The role of 2-Monoarachidonin-d5 in clinical trials is also noteworthy. As a reference standard, it aids in the accurate assessment of drug metabolism and pharmacokinetics (DMPK) parameters. By comparing labeled and unlabeled compounds in vitro and in vivo, researchers can gain insights into how drugs are processed by the body. This information is vital for optimizing dosing regimens and predicting potential drug-drug interactions. Additionally, its use in biomarker discovery helps identify novel therapeutic targets within the endocannabinoid system.
Future research directions may explore the potential applications of 2-Monoarachidonin-d5 in personalized medicine. By analyzing individual metabolic profiles using this compound as a tracer, clinicians could tailor treatments to specific patient needs. For example, patients with impaired arachidonic acid metabolism might benefit from therapies targeting this pathway. Furthermore, advancements in imaging techniques could allow for non-invasive tracking of 2-Monoarachidonin-d5 uptake in vivo, providing real-time insights into physiological processes.
The broader impact of 2-Monoarachidonin-d5 extends beyond academic research into industrial applications. Companies specializing in fine chemicals and pharmaceutical intermediates have recognized its value as an analytical standard and are investing in scalable production methods. These efforts aim to meet growing demand from researchers worldwide while maintaining cost-effectiveness and environmental sustainability.
In conclusion, 2-Monoarachidonin-d5 (CAS No. 2522598-88-3) represents a significant advancement in biochemical research tools due to its unique properties as a deuterated derivative of arachidonin。 Its applications span multiple disciplines,including endocannabinoid research,drug development,and metabolomics。 As scientific understanding evolves,the utility of this compound is expected to expand,further solidifying its role as an indispensable tool for researchers seeking to unravel complex biological mechanisms。
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